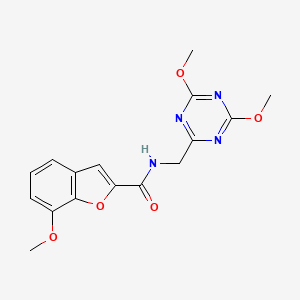

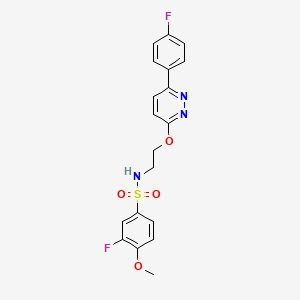

![molecular formula C25H28N2O4S B2734803 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline CAS No. 899356-12-8](/img/structure/B2734803.png)

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Ritter Reaction Synthesis : Yu. S. Rozhkova et al. (2013) explored the Ritter reaction synthesis, which included compounds similar to 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline. This research detailed the formation of spirocyclic systems, including 2-azaspiro[4.5]deca derivatives, a closely related compound category (Rozhkova et al., 2013).

Molecular Structure of Isoquinoline Derivatives : H. Fun et al. (2011) studied the molecular structure of compounds including the dioxa-2-azaspiro ring, integral to the compound . This study provides insight into the conformation and hydrogen bonding characteristics of such molecules (Fun et al., 2011).

Retropinacol Rearrangement : Another study by Yu. V. Shklyaev et al. (2011) discussed the retropinacol rearrangement in synthesizing 2-azaspiro[4.5]deca derivatives. This research highlights a method to synthesize similar compounds, providing an understanding of possible synthetic routes (Shklyaev et al., 2011).

Biological and Pharmacological Applications

Antibacterial Activity : T. Odagiri et al. (2013) explored the design, synthesis, and biological evaluations of novel quinoline derivatives with potent antibacterial activity, which might include compounds structurally similar to the one . This research is significant in understanding the potential biomedical applications of such compounds (Odagiri et al., 2013).

Antioxidant Profile : Research by Sangit Kumar et al. (2007) on the antioxidant profile of ethoxyquin and its analogues provides insights into the antioxidant properties of similar quinoline derivatives. This information is crucial for understanding the potential therapeutic applications of such compounds (Kumar et al., 2007).

Dopamine Agonist Activity : A study by A. Brubaker and M. Colley (1986) on the synthesis and pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists highlights the possible neurological applications of similar spiro[4.5]deca derivatives (Brubaker & Colley, 1986).

Propiedades

IUPAC Name |

8-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-3-19-5-7-20(8-6-19)32(28,29)23-17-26-22-9-4-18(2)16-21(22)24(23)27-12-10-25(11-13-27)30-14-15-31-25/h4-9,16-17H,3,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMYWTYRKPFQSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734720.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2734727.png)

![2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2734730.png)

![N-(2-cyanophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2734741.png)